molecular formula C15H13Cl2NO4S B2937242 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 333441-49-9

4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No. B2937242
CAS RN: 333441-49-9
M. Wt: 374.23
InChI Key: JFMQPYKQHUYGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C15H13Cl2NO4S . It has an average mass of 374.239 Da and a monoisotopic mass of 372.994232 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H13Cl2NO4S. Unfortunately, the specific 3D structure or InChI Key is not provided in the search results .

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its analogs have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Structure-activity relationship (SAR) studies indicate that replacing the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties leads to optimized antagonist activity, with some exhibiting in vivo activity (Naganawa et al., 2006).

Na+/H+ Antiporter Inhibitors

Research into the inhibition of the Na+/H+ exchanger for the treatment of acute myocardial infarction has led to the development of potent and selective benzoylguanidines as NHE inhibitors. This research highlights the importance of substituents ortho to the acylguanidine for compound potency. The development of (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine as a NHE-1 subtype-specific inhibitor demonstrates the potential therapeutic applications of these compounds (Baumgarth et al., 1997).

Antimicrobial Activities

Sulfonamides, including some 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized and shown to possess significant antimicrobial activities. These compounds were characterized by their physical constants, analytical, and spectroscopic data, indicating their potential as antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Electrooxidation and Drug Synthesis

4-(Di-n-propylsulfamyl)benzoic acid, known commercially as benemid or probenecid, has been prepared under mild conditions using an electrochemical method. This process highlights the versatility of electrochemistry in synthesizing important drug compounds while avoiding the use of corrosive reagents and safety issues associated with traditional chemical methods (Michman & Weiss, 1990).

Molecular Interactions in Crystals and Solutions

Studies on sulfonamides, including those structurally similar to 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, have provided insights into molecular interactions within crystals and solutions. These studies encompass sublimation, solubility, solvation, distribution, and crystal structure, offering valuable data for understanding the physicochemical properties of these compounds (Perlovich et al., 2008).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

4-[(2,3-dichloro-N-methylsulfonylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(13-4-2-3-12(16)14(13)17)9-10-5-7-11(8-6-10)15(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQPYKQHUYGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

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